REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].CON(C)[C:8]([C:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][CH:12]([CH2:13]3)[CH2:11]1)[CH2:17]2)=[O:9].O.[Cl-].[NH4+]>C1COCC1>[C:10]12([C:8](=[O:9])[CH:1]=[CH2:2])[CH2:17][CH:16]3[CH2:15][CH:14]([CH2:13][CH:12]([CH2:18]3)[CH2:11]1)[CH2:19]2 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
ammonium chloride water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C12CC3CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Thereafter, the mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
had been cooled in a bath
|
Type
|
ADDITION
|
Details
|
containing ice and salt
|
Type
|
CUSTOM
|
Details
|
at −10 to 0° C
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was slowly added dropwise
|
Type
|
ADDITION
|
Details
|
containing ice and salt
|
Type
|
CUSTOM
|
Details
|
at −10 to −5° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 0° C
|
Type
|
CUSTOM
|
Details
|
the water layer was separated
|
Type
|
EXTRACTION
|
Details
|
ethyl acetate extraction
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated ammonium chloride water 5 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate, filtration, condensation
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure at room temperature for 3 hours
|
Duration
|
3 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |